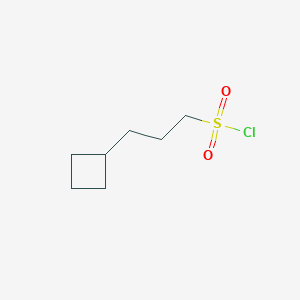
3-Cyclobutylpropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutylpropane-1-sulfonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of new compounds and the modification of existing ones. In
Aplicaciones Científicas De Investigación
Synthesis of Sulfonyl Derivatives
3-Cyclobutylpropane-1-sulfonyl chloride is utilized in the synthesis of various sulfonyl derivatives. These derivatives are important in the development of complex sulfonamides and sulfonates, which are crucial in pharmaceuticals and agrochemicals .
Pharmaceutical Applications
In pharmaceutical research, this compound is used in ion-exchange chromatography for the separation of highly polar compounds. It’s particularly effective for substances that are not feasible to be separated by reversed-phase chromatography .
Dye Production
The compound plays a role in the synthesis of dyes, especially in the textile industry. It’s involved in the production of synthetic dyes derived from petrochemical compounds, which are essential due to their wide range of color pigments and consistent coloration .
Ion Exchange Resins
3-Cyclobutylpropane-1-sulfonyl chloride is used in the manufacture of ion exchange resins. These resins are critical in water treatment processes and are employed in the separation of metal cations and other substances .
Herbicide Development
This chemical is also a building block in the development of herbicides. It’s involved in the synthesis of compounds that act as herbicides, playing a significant role in modern agriculture by controlling undesirable vegetation .
Synthetic Receptors
In the field of synthetic receptors, 3-Cyclobutylpropane-1-sulfonyl chloride is used to create stimulus-controlled anion receptors. These receptors have applications in membrane transport, which is a vital area of study in biological and chemical sciences .
Catalysts
Lastly, it serves as a precursor in the preparation of catalysts. These catalysts are essential for various chemical reactions, including polymerization processes and other industrial applications .
Propiedades
IUPAC Name |
3-cyclobutylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c8-11(9,10)6-2-5-7-3-1-4-7/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPRJSUIGLFYHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCCS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutylpropane-1-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetamide](/img/structure/B2363980.png)
![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)
![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)

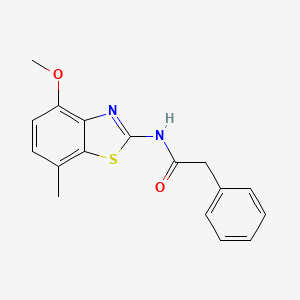
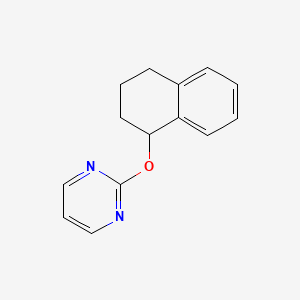

![Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2363993.png)
![Benzenesulfonamide, N-[(1R,2R)-2-[[3-(1,4-cyclohexadien-1-yl)propyl]amino]-1,2-diphenylethyl]-4-methyl-](/img/structure/B2363994.png)
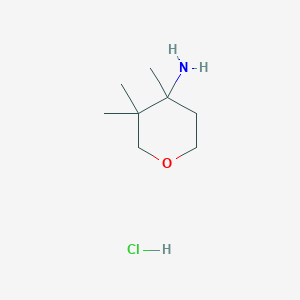
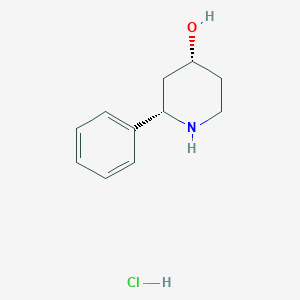
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2363998.png)
![N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2363999.png)
![1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone](/img/structure/B2364002.png)